(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a fully synthetic, heterocyclic small molecule composed of a 1,4‑thiazepane core substituted at the 7‑position with a furan‑2‑yl ring and N‑acylated with a 4‑methylthiazole‑5‑carbonyl group. The compound is currently listed only in commercial screening‑library catalogues [REFS‑1].

Molecular Formula C14H16N2O2S2
Molecular Weight 308.41
CAS No. 1705989-28-1
Cat. No. B2728743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone
CAS1705989-28-1
Molecular FormulaC14H16N2O2S2
Molecular Weight308.41
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
InChIInChI=1S/C14H16N2O2S2/c1-10-13(20-9-15-10)14(17)16-5-4-12(19-8-6-16)11-3-2-7-18-11/h2-3,7,9,12H,4-6,8H2,1H3
InChIKeyTXGZMFBZHBXKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone CAS 1705989-28-1


(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a fully synthetic, heterocyclic small molecule composed of a 1,4‑thiazepane core substituted at the 7‑position with a furan‑2‑yl ring and N‑acylated with a 4‑methylthiazole‑5‑carbonyl group. The compound is currently listed only in commercial screening‑library catalogues [REFS‑1]. Its molecular formula is C14H16N2O2S2 (MW 308.41 g/mol). The InChI Key is TXGZMFBZHBXKOO‑UHFFFAOYSA‑N [REFS‑1]. No peer‑reviewed pharmacological, biochemical, or physicochemical profiling data were identified for this specific compound at the time of analysis.

Risk of Substitution: Why (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone Cannot Be Replaced by In‑Class Analogs Without Data


The 1,4‑thiazepane scaffold is known to generate substantial 3D conformational diversity, and even minor peripheral modifications (e.g., replacing a furan with a chlorophenyl or swapping the carbonyl‑linked heterocycle) can profoundly alter target engagement and selectivity [REFS‑1]. However, because no target‑specific activity data (IC₅₀, Kd, EC₅₀, selectivity panels, or cellular potency) are publicly available for the exact title compound, the magnitude of any performance gap relative to its closest analogs remains unquantified. In the absence of direct comparative evidence, simple interchange based on scaffold similarity alone carries an unacceptably high risk of losing a critical, unidentified interaction or selectivity feature.

Quantitative Differentiation Evidence for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone


No Comparator-Based Quantitative Evidence Available

Extensive searches of PubMed, PubChem, ChEMBL, SureChEMBL, Google Patents, and the NTRL database returned zero records containing quantitative activity data for this compound. The only sources that reference the molecule are non‑authoritative vendor catalogues (primarily from excluded domains). Consequently, no head‑to‑head comparison, cross‑study comparable, or class‑level inference can be constructed that satisfies the evidence admission rules required for this guide.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Application Scenarios for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone Based on Current Evidence


Internal Fragment‑Based Screening Library Diversification

Because 1,4‑thiazepanes exhibit high 3D character and have yielded ligand‑efficient BET bromodomain inhibitors [REFS‑1], the compound may serve as a non‑flat, sp³‑enriched fragment for NMR‑ or SPR‑based primary screens. However, no target‑engagement data exist for this specific derivative; its use is justified solely as a diversity element in a broader fragment library.

Synthetic Chemistry Reference Standard for Thiazepane‑Thiazole Conjugates

The compound’s well‑defined heterocyclic architecture (furan–thiazepane–methylthiazole) makes it a useful analytical standard for developing LC‑MS or NMR methods aimed at characterizing reaction mixtures that generate thiazepane‑carbonyl‑azole linkages. The InChI Key TXGZMFBZHBXKOO‑UHFFFAOYSA‑N provides an unambiguous identifier for method validation [REFS‑2].

Negative Control Candidate Requiring In‑House Profiling

If a research program has identified a structurally related chemotype (e.g., a furan‑thiazepane scaffold with a different carbonyl substituent) that shows promising activity, the title compound could be procured as a close‑in analog for preliminary SAR exploration. Its current lack of public bioactivity data makes it a suitable ‘blank canvas’ for internal potency and selectivity determination.

Quote Request

Request a Quote for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.